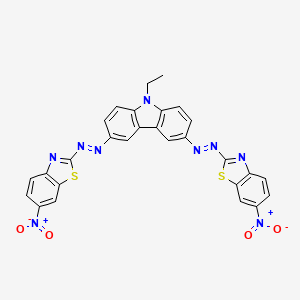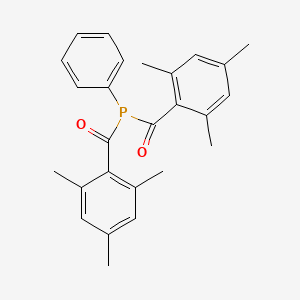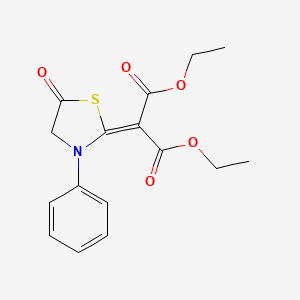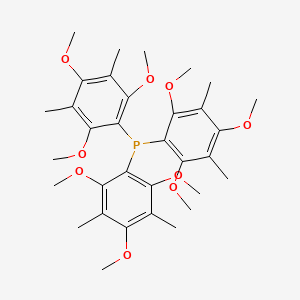
3,6-Bis(6-nitro-2-benzothiazolylazo)-9-ethyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(6-nitro-2-benzothiazolylazo)-9-ethyl-9H-carbazole is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is notable for its intricate structure, which includes benzothiazole and carbazole moieties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(6-nitro-2-benzothiazolylazo)-9-ethyl-9H-carbazole typically involves a multi-step process. The initial step often includes the nitration of benzothiazole to introduce nitro groups. This is followed by the azo coupling reaction, where the nitrobenzothiazole derivatives are reacted with 9-ethyl-9H-carbazole under specific conditions to form the azo linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and azo coupling reactions. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis(6-nitro-2-benzothiazolylazo)-9-ethyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3,6-Bis(6-nitro-2-benzothiazolylazo)-9-ethyl-9H-carbazole has several applications in scientific research:
Chemistry: Used as a dye and a reagent in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of colored materials and as a tracer in environmental studies.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(6-nitro-2-benzothiazolylazo)-9-ethyl-9H-carbazole involves its interaction with molecular targets through its azo and nitro groups. These functional groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The pathways involved may include electron transfer and radical formation, which can affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Bis(2-benzothiazolylazo)-9-ethyl-9H-carbazole: Lacks the nitro groups, making it less reactive in redox reactions.
3,6-Bis(6-nitro-2-benzothiazolylazo)-9-methyl-9H-carbazole: Similar structure but with a methyl group instead of an ethyl group, affecting its solubility and reactivity.
Uniqueness
3,6-Bis(6-nitro-2-benzothiazolylazo)-9-ethyl-9H-carbazole is unique due to the presence of both nitro and azo groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile interactions in various chemical and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
882513-85-1 |
|---|---|
Fórmula molecular |
C28H17N9O4S2 |
Peso molecular |
607.6 g/mol |
Nombre IUPAC |
[9-ethyl-6-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]carbazol-3-yl]-(6-nitro-1,3-benzothiazol-2-yl)diazene |
InChI |
InChI=1S/C28H17N9O4S2/c1-2-35-23-9-3-15(31-33-27-29-21-7-5-17(36(38)39)13-25(21)42-27)11-19(23)20-12-16(4-10-24(20)35)32-34-28-30-22-8-6-18(37(40)41)14-26(22)43-28/h3-14H,2H2,1H3 |
Clave InChI |
OHCXGYNAJFVMNX-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)N=NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])C5=C1C=CC(=C5)N=NC6=NC7=C(S6)C=C(C=C7)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-benzimidazole](/img/structure/B12601463.png)



![[(Anthracen-9-yl)methyl]methylcarbamodithioic acid](/img/structure/B12601486.png)








![4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601540.png)
